molecular formula C20H22N4O2S B2570624 4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide CAS No. 1203071-78-6

4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide

Cat. No.: B2570624
CAS No.: 1203071-78-6
M. Wt: 382.48
InChI Key: JQUZKWZKPMLSTH-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring through a carboxamide group

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Benzothiazole derivatives have been found to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory activities . The exact mechanism of action would need to be determined through biological testing.

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting piperazine with a suitable carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole moiety with the piperazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
  • 2-(1,3-Benzothiazol-2-ylthio)succinic acid
  • [1-(1,3-benzothiazol-2-yl)ethyl][(4-methoxyphenyl)methyl]amine

Uniqueness

4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide is unique due to the combination of the benzothiazole and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-26-16-8-6-15(7-9-16)14-21-19(25)23-10-12-24(13-11-23)20-22-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUZKWZKPMLSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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